molecular formula C16H20N2O3S B3877149 methyl 2-(3,3-dimethyl-2-oxobutyl)-5-phenyl-3H-1,3,4-thiadiazole-2-carboxylate

methyl 2-(3,3-dimethyl-2-oxobutyl)-5-phenyl-3H-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B3877149
M. Wt: 320.4 g/mol
InChI Key: ANBKYTUNLYQFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3,3-dimethyl-2-oxobutyl)-5-phenyl-3H-1,3,4-thiadiazole-2-carboxylate is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,3-dimethyl-2-oxobutyl)-5-phenyl-3H-1,3,4-thiadiazole-2-carboxylate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the 3,3-Dimethyl-2-Oxobutyl Group: This step involves the alkylation of the thiadiazole ring with a suitable alkylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Methyl 2-(3,3-dimethyl-2-oxobutyl)-5-phenyl-3H-1,3,4-thiadiazole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound depends on its application:

    Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their metabolic pathways.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,3-dimethyl-2-oxobutyl)-5-phenyl-1,3,4-thiadiazole-2-carboxylate
  • Methyl 2-(3,3-dimethyl-2-oxobutyl)-5-phenyl-1,3,4-thiadiazole-2-carboxamide

Uniqueness

Methyl 2-(3,3-dimethyl-2-oxobutyl)-5-phenyl-3H-1,3,4-thiadiazole-2-carboxylate is unique due to its specific structural features, such as the presence of both a thiadiazole ring and a 3,3-dimethyl-2-oxobutyl group

Properties

IUPAC Name

methyl 2-(3,3-dimethyl-2-oxobutyl)-5-phenyl-3H-1,3,4-thiadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-15(2,3)12(19)10-16(14(20)21-4)18-17-13(22-16)11-8-6-5-7-9-11/h5-9,18H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBKYTUNLYQFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC1(NN=C(S1)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-(3,3-dimethyl-2-oxobutyl)-5-phenyl-3H-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-(3,3-dimethyl-2-oxobutyl)-5-phenyl-3H-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-(3,3-dimethyl-2-oxobutyl)-5-phenyl-3H-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-(3,3-dimethyl-2-oxobutyl)-5-phenyl-3H-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 5
methyl 2-(3,3-dimethyl-2-oxobutyl)-5-phenyl-3H-1,3,4-thiadiazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.